4-(Bromomethyl)benzamide

Catalog No.
S667116
CAS No.
58914-40-2
M.F
C8H8BrNO
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)benzamide

CAS Number

58914-40-2

Product Name

4-(Bromomethyl)benzamide

IUPAC Name

4-(bromomethyl)benzamide

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11)

InChI Key

KXODOFITUJNMKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)C(=O)N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)N

4-(Bromomethyl)benzamide is an organic compound with the molecular formula C₈H₈BrNO. It is classified as a derivative of benzamide, characterized by the presence of a bromomethyl group attached to the para position of the benzene ring. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, which are essential in developing new compounds with specific biological activities.

There is currently no documented research on the mechanism of action of 4-(Bromomethyl)benzamide.

  • Standard laboratory safety practices should be followed when handling any unknown compound. This includes wearing gloves, eye protection, and working in a fume hood.
  • The presence of bromine suggests potential irritation to skin and eyes.
  • As with most organic compounds, it is advisable to avoid inhalation and ingestion.

  • Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is crucial for synthesizing more complex organic molecules.
  • Oxidation: The compound can be oxidized to yield corresponding benzaldehyde derivatives, expanding its utility in synthetic pathways.
  • Reduction: Reduction reactions can convert the amide group to an amine, further diversifying the potential products derived from this compound.

Common reagents used in these reactions include sodium azide for nucleophilic substitutions and potassium permanganate or chromium trioxide for oxidation processes.

Research indicates that 4-(Bromomethyl)benzamide exhibits significant biological activity, particularly in enzyme inhibition and receptor binding studies. The bromomethyl group allows this compound to interact with various biological molecules, potentially leading to:

  • Enzyme Inhibition: It can form covalent bonds with cysteine residues in enzymes, modifying their activity and potentially inhibiting critical biological processes.
  • Cell Signaling Modulation: By affecting key signaling proteins through covalent attachment or other interactions, 4-(Bromomethyl)benzamide may influence cellular pathways related to cell division and proliferation.

Several methods exist for synthesizing 4-(Bromomethyl)benzamide:

  • Bromination of Toluene: This method involves brominating toluene to form benzyl bromide, followed by a reaction with benzamide. Typically, N-bromosuccinimide is used as the brominating agent in the presence of a radical initiator like benzoyl peroxide.
  • Continuous Flow Reactors: In industrial applications, continuous flow reactors are employed to enhance mixing and heat transfer during synthesis, optimizing yields and purity. Common solvents include ethyl acetate or chloroform, with reaction temperatures maintained around 2-8°C under inert atmospheres.

4-(Bromomethyl)benzamide has a wide range of applications across various fields:

  • Organic Synthesis: It serves as an intermediate for creating more complex organic molecules.
  • Biological Research: The compound is utilized in studies related to enzyme inhibitors and receptor interactions.
  • Pharmaceutical Development: Investigated for its potential role in synthesizing drugs targeting specific enzymes or receptors.
  • Agrochemicals Production: Employed in creating various agricultural chemicals .

The interaction studies involving 4-(Bromomethyl)benzamide focus on its biochemical properties and effects on cellular processes. The compound's ability to modify enzyme activity through covalent bonding has been a significant area of research. For example, studies have shown that it can inhibit enzymes involved in bacterial cell division, thus affecting bacterial growth.

Several compounds share structural similarities with 4-(Bromomethyl)benzamide. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeatureUnique Aspect
4-(Bromomethyl)benzaldehydeContains an aldehyde group instead of an amide groupIncreased reactivity due to aldehyde functionality
4-(Chloromethyl)benzamideContains a chloromethyl groupChlorine is less reactive than bromine
4-(Methyl)benzamideContains a methyl groupLacks halogen reactivity; less versatile

The presence of the bromomethyl group in 4-(Bromomethyl)benzamide enhances its reactivity compared to similar compounds like chloromethyl or methyl derivatives. This increased reactivity makes it particularly advantageous in synthetic applications where higher reactivity is desired.

XLogP3

1.4

Wikipedia

4-(bromomethyl)benzamide

Dates

Modify: 2023-08-15

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